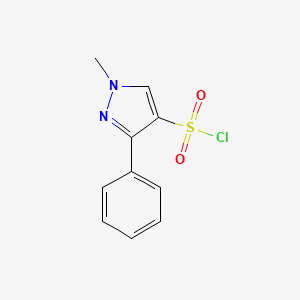
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide (CTPP) is a chemical compound that has been extensively studied for its potential use in scientific research. CTPP is a piperazine derivative that has shown promising results in various biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide involves its binding to dopamine D3 and serotonin receptors, which leads to the inhibition of their activity. The inhibition of dopamine D3 and serotonin receptors results in the modulation of various physiological and biochemical processes, including neurotransmitter release, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, gene expression, and protein synthesis. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in cognitive processes such as attention and working memory. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to decrease the release of serotonin in the dorsal raphe nucleus, which is involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments include its high purity, stability, and specificity for dopamine D3 and serotonin receptors. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied and optimized for its use in various scientific research applications. The limitations of using N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide, including its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has also shown potential as a tool for studying the role of dopamine D3 and serotonin receptors in various physiological and biochemical processes. Further studies are needed to determine the safety and efficacy of N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide in vivo and its potential use as a therapeutic agent.
In conclusion, N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method has been extensively studied and optimized, and its mechanism of action and biochemical and physiological effects have been well characterized. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide involves the reaction of 3-mercapto-1,2,4-thiadiazole with 1-benzyl-4-(2-chloroethyl)piperazine in the presence of triethylamine. The resulting product is then reacted with 3-cyanopropanoyl chloride to yield N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide. The synthesis method of N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied and optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been studied for its potential use as a dopamine D3 receptor antagonist, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide has also been studied for its potential use as a serotonin receptor antagonist, which is involved in various physiological processes such as mood regulation, appetite, and sleep.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c19-14-18(7-13-24-15-18)20-17(23)6-8-21-9-11-22(12-10-21)16-4-2-1-3-5-16/h1-5H,6-13,15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEZYPURWBUOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(4-phenylpiperazin-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2845157.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845159.png)

![1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2845161.png)
![(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2845164.png)
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride](/img/structure/B2845165.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2845166.png)

